![molecular formula C13H18N2O3 B5744220 3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide](/img/structure/B5744220.png)
3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide is an organic compound characterized by the presence of hydroxyl groups at the 3 and 5 positions of the benzene ring, an amide group, and an imine linkage with a 4-methylpentan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dihydroxybenzoic acid and 4-methylpentan-2-one.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dihydroxybenzoic acid is converted to an amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Formation of the Imine Linkage: The resulting amide is then reacted with 4-methylpentan-2-one under acidic conditions to form the imine linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The hydroxyl groups and imine linkage play crucial roles in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-dihydroxybenzamide: Lacks the imine linkage and the 4-methylpentan-2-ylidene substituent.
N-[(E)-4-methylpentan-2-ylideneamino]benzamide: Lacks the hydroxyl groups on the benzene ring.
Uniqueness
3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide is unique due to the combination of hydroxyl groups, an amide bond, and an imine linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)4-9(3)14-15-13(18)10-5-11(16)7-12(17)6-10/h5-8,16-17H,4H2,1-3H3,(H,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHVNXPBGGBKI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
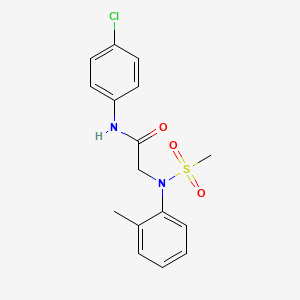
![3-(4-chlorophenyl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B5744152.png)
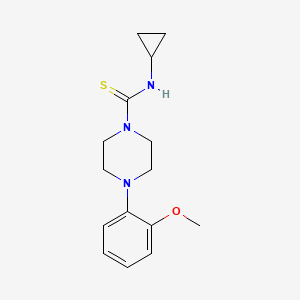
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzonitrile](/img/structure/B5744178.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B5744189.png)
![2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B5744194.png)
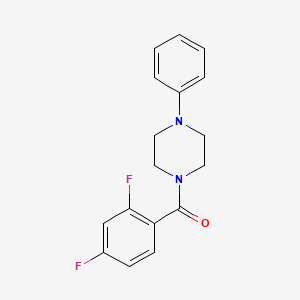
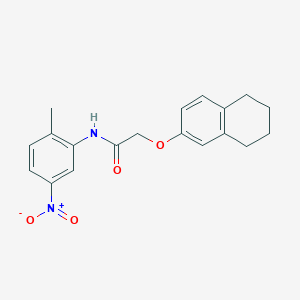
![3-[(4-chlorophenyl)thio]-N-cyclohexylpropanamide](/img/structure/B5744201.png)
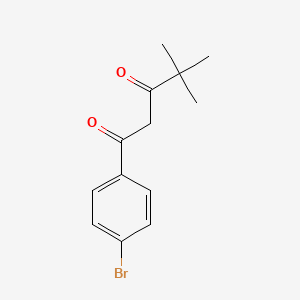
![4,6-dimethyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5744216.png)
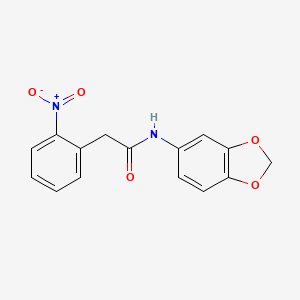
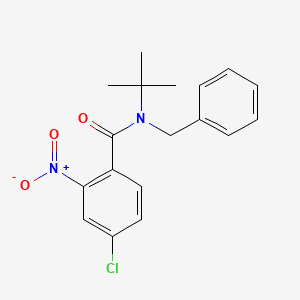
![N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5744243.png)
